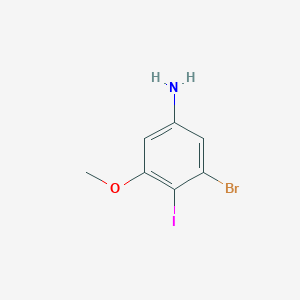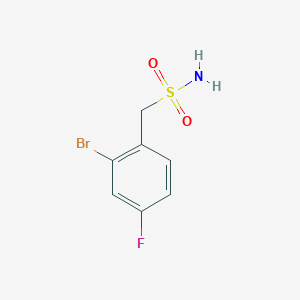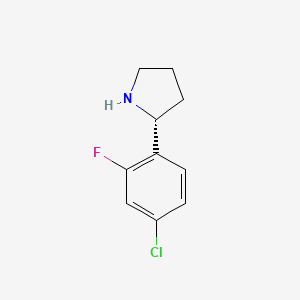
(R)-2-(4-Chloro-2-fluorophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(4-Chloro-2-fluorophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 4-chloro-2-fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Chloro-2-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-fluoroaniline and pyrrolidine.
Formation of Intermediate: The 4-chloro-2-fluoroaniline undergoes a nucleophilic substitution reaction with a suitable reagent to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under specific conditions to form the pyrrolidine ring.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer of the compound.
Industrial Production Methods
Industrial production methods for ®-2-(4-Chloro-2-fluorophenyl)pyrrolidine may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(4-Chloro-2-fluorophenyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
®-2-(4-Chloro-2-fluorophenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-2-(4-Chloro-2-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(4-Chloro-2-fluorophenyl)pyrrolidine: The enantiomer of the compound with different stereochemistry.
2-(4-Chloro-2-fluorophenyl)pyrrolidine: The racemic mixture of the compound.
2-(4-Chlorophenyl)pyrrolidine: A similar compound lacking the fluorine substituent.
Uniqueness
®-2-(4-Chloro-2-fluorophenyl)pyrrolidine is unique due to its specific chiral configuration and the presence of both chlorine and fluorine substituents on the phenyl ring
Propriétés
Formule moléculaire |
C10H11ClFN |
|---|---|
Poids moléculaire |
199.65 g/mol |
Nom IUPAC |
(2R)-2-(4-chloro-2-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11ClFN/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m1/s1 |
Clé InChI |
WDQHMIUEXFTEDD-SNVBAGLBSA-N |
SMILES isomérique |
C1C[C@@H](NC1)C2=C(C=C(C=C2)Cl)F |
SMILES canonique |
C1CC(NC1)C2=C(C=C(C=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


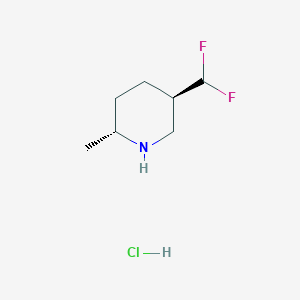
![[4-(2-Nitro-vinyl)-phenoxy]-acetic acid ethyl ester](/img/structure/B12989510.png)
![5-(Trifluoromethyl)-2H-spiro[benzofuran-3,3'-pyrrolidine]](/img/structure/B12989518.png)
![2-(Piperidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12989533.png)
![7-(Tert-butoxycarbonyl)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12989534.png)
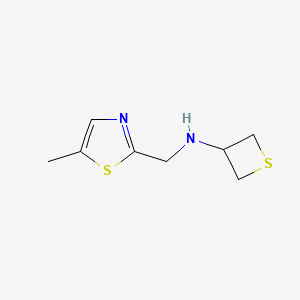
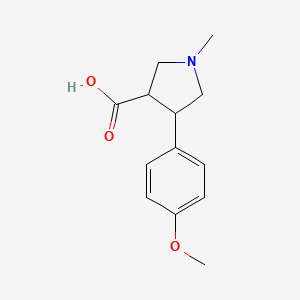
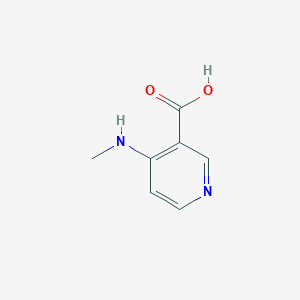
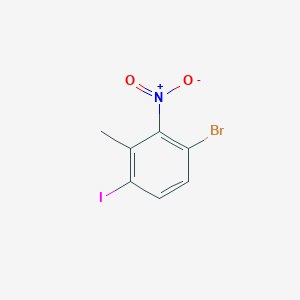
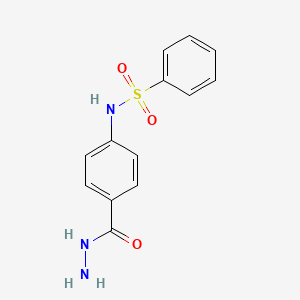
![2-(1-((R)-2-(((1S,4S)-4-hydroxycyclohexyl)oxy)-2-(2-methoxyphenyl)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoic acid](/img/structure/B12989567.png)
